5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one
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Overview
Description
5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is a chemical compound with the molecular formula C11H7F3O3. It belongs to the class of chromenones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one typically involves the reaction of 5-methoxy-2-hydroxyacetophenone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chromenone ring can be reduced to form dihydrochromenone derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-methoxy-4-(trifluoromethyl)benzaldehyde or 5-methoxy-4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-methoxy-4-(trifluoromethyl)dihydrochromenone.
Substitution: Formation of 5-methoxy-4-(trifluoromethyl)chromenone derivatives with various substituents.
Scientific Research Applications
5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or photostability
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibits specific enzymes involved in inflammatory or cancer pathways.
Receptor Binding: Binds to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: Affects signal transduction pathways, altering cellular responses and functions
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-4-(trifluoromethyl)valerophenone
- 5-Methoxy-4-(trifluoromethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Uniqueness
5-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is unique due to its chromenone core structure combined with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is less common compared to other trifluoromethylated compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C11H7F3O3 |
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Molecular Weight |
244.17 g/mol |
IUPAC Name |
5-methoxy-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C11H7F3O3/c1-16-7-3-2-4-8-10(7)6(11(12,13)14)5-9(15)17-8/h2-5H,1H3 |
InChI Key |
IUWJGNJCXLJFIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
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